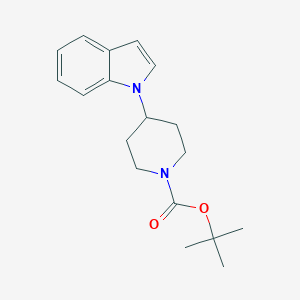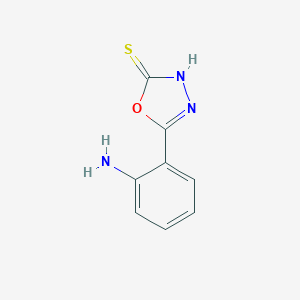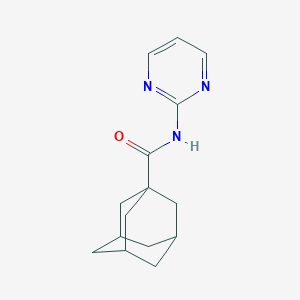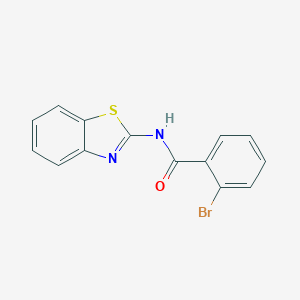
5-ethyl-2-(methylthio)Thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-2-(methylthio)thiazole (5-ET) is a sulfur-containing heterocyclic compound that is commonly found in a variety of foods, including coffee, cocoa, and roasted meat. It is known for its potent aroma and flavor, which is often described as earthy, nutty, and slightly sweet. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of 5-ET in scientific research.
Mécanisme D'action
The mechanism of action of 5-ethyl-2-(methylthio)Thiazole is not well understood, but it is believed to act as an agonist for certain olfactory receptors in the nasal cavity. These receptors are responsible for detecting and transmitting odor signals to the brain, which are then interpreted as specific aroma and flavor sensations. It is also possible that 5-ethyl-2-(methylthio)Thiazole may interact with other sensory receptors in the mouth and throat, contributing to its unique flavor profile.
Effets Biochimiques Et Physiologiques
While 5-ethyl-2-(methylthio)Thiazole is primarily known for its aroma and flavor properties, it may also have some biochemical and physiological effects. For example, it has been shown to have antioxidant and antimicrobial properties, which may make it useful in food preservation and health applications. Additionally, some studies have suggested that 5-ethyl-2-(methylthio)Thiazole may have anti-inflammatory and anti-cancer properties, although more research is needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-ethyl-2-(methylthio)Thiazole in lab experiments is its relatively low cost and availability. It is also a well-characterized compound, with a known chemical structure and sensory profile. However, one limitation is that its strong aroma and flavor properties may interfere with some types of experiments, particularly those involving sensory analysis or taste perception. Additionally, the potential for variability in 5-ethyl-2-(methylthio)Thiazole content in different food products may make it difficult to control experimental conditions.
Orientations Futures
There are many potential future directions for research on 5-ethyl-2-(methylthio)Thiazole, including:
1. Investigation of its potential health benefits and therapeutic applications, particularly in the areas of anti-inflammatory and anti-cancer therapy.
2. Development of new synthesis methods for 5-ethyl-2-(methylthio)Thiazole that are more efficient and environmentally friendly.
3. Examination of the role of 5-ethyl-2-(methylthio)Thiazole in food flavor and aroma perception, particularly in the context of food pairing and flavor synergy.
4. Investigation of the effects of 5-ethyl-2-(methylthio)Thiazole on microbial communities in food products, and its potential use as a natural preservative.
5. Exploration of the potential for 5-ethyl-2-(methylthio)Thiazole to be used as a biomarker for certain diseases or conditions, based on its presence in various bodily fluids or tissues.
Conclusion:
In summary, 5-ethyl-2-(methylthio)thiazole is a unique and versatile compound that has many potential applications in scientific research. Its strong aroma and flavor properties make it useful in food science and sensory analysis, while its potential health benefits and therapeutic applications warrant further investigation. With continued research, 5-ethyl-2-(methylthio)Thiazole may prove to be a valuable tool for understanding the complex interactions between flavor, aroma, and human health.
Méthodes De Synthèse
The synthesis of 5-ethyl-2-(methylthio)Thiazole can be achieved through a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of an appropriate thioamide with an α-haloester in the presence of a base, while enzymatic synthesis involves the use of thioesterases to catalyze the formation of 5-ethyl-2-(methylthio)Thiazole from its precursor compounds. Microbial synthesis, on the other hand, involves the use of bacteria or fungi to produce 5-ethyl-2-(methylthio)Thiazole through a series of enzymatic reactions.
Applications De Recherche Scientifique
The unique aroma and flavor profile of 5-ethyl-2-(methylthio)Thiazole has led to its use in a variety of scientific research applications, including food science, sensory analysis, and flavor chemistry. In food science, 5-ethyl-2-(methylthio)Thiazole is often used as a flavoring agent to enhance the taste and aroma of various food products. In sensory analysis, 5-ethyl-2-(methylthio)Thiazole is used as a reference compound to train sensory panelists in the detection and identification of specific aroma compounds. In flavor chemistry, 5-ethyl-2-(methylthio)Thiazole is used as a model compound to study the formation and degradation of sulfur-containing aroma compounds in food products.
Propriétés
Numéro CAS |
196500-11-5 |
|---|---|
Nom du produit |
5-ethyl-2-(methylthio)Thiazole |
Formule moléculaire |
C6H9NS2 |
Poids moléculaire |
159.3 g/mol |
Nom IUPAC |
5-ethyl-2-methylsulfanyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NS2/c1-3-5-4-7-6(8-2)9-5/h4H,3H2,1-2H3 |
Clé InChI |
QTTVADZTRGEBEQ-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)SC |
SMILES canonique |
CCC1=CN=C(S1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)



![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)
![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)


![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)


